Ethyl 5-(dimethylamino)piperidine-3-carboxylate
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Overview
Description
Ethyl 5-(dimethylamino)piperidine-3-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in medicinal chemistry and organic synthesis. This compound is characterized by the presence of a piperidine ring substituted with an ethyl ester group at the 3-position and a dimethylamino group at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(dimethylamino)piperidine-3-carboxylate typically involves the reaction of piperidine derivatives with appropriate reagents to introduce the ethyl ester and dimethylamino groups. One common method involves the alkylation of piperidine with ethyl chloroformate, followed by the introduction of the dimethylamino group through nucleophilic substitution reactions. The reaction conditions often require the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(dimethylamino)piperidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the dimethylamino group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohols.
Scientific Research Applications
Ethyl 5-(dimethylamino)piperidine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 5-(dimethylamino)piperidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the piperidine ring provides structural stability. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl piperidine-3-carboxylate: Lacks the dimethylamino group, making it less versatile in certain reactions.
Dimethylamino piperidine: Lacks the ethyl ester group, which can affect its solubility and reactivity.
Uniqueness
Ethyl 5-(dimethylamino)piperidine-3-carboxylate is unique due to the presence of both the ethyl ester and dimethylamino groups, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and makes it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
ethyl 5-(dimethylamino)piperidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-4-14-10(13)8-5-9(12(2)3)7-11-6-8/h8-9,11H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFPKFADDGIFLOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(CNC1)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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